N-(2-hydroxycyclopentyl)-N-methylacetamide
Description
N-(2-Hydroxycyclopentyl)-N-methylacetamide is a substituted acetamide featuring a cyclopentyl ring with a hydroxyl group at the 2-position and a methyl group attached to the nitrogen atom. Acetamides are characterized by their amide functional group (-CONH-), which influences their chemical reactivity, solubility, and biological activity. The hydroxyl and cyclopentyl substituents in this compound likely enhance its polarity and hydrogen-bonding capabilities, impacting its solubility and interactions in biological or material systems .
Properties
IUPAC Name |
N-(2-hydroxycyclopentyl)-N-methylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-6(10)9(2)7-4-3-5-8(7)11/h7-8,11H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTGHUHKPKQHNPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C1CCCC1O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxycyclopentyl)-N-methylacetamide typically involves the reaction of cyclopentene oxide with methylamine and acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:
- Cyclopentene oxide is reacted with methylamine in the presence of a catalyst to form N-(2-hydroxycyclopentyl)-N-methylamine.
- The resulting intermediate is then acetylated using acetic anhydride to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to maximize yield and purity. The key steps include:
- Large-scale reaction of cyclopentene oxide with methylamine.
- Acetylation of the intermediate with acetic anhydride.
- Purification of the final product through distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxycyclopentyl)-N-methylacetamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The amide group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of cyclopentanone or cyclopentanoic acid.
Reduction: Formation of N-(2-hydroxycyclopentyl)-N-methylamine.
Substitution: Formation of various substituted cyclopentyl derivatives.
Scientific Research Applications
N-(2-hydroxycyclopentyl)-N-methylacetamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-hydroxycyclopentyl)-N-methylacetamide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biochemical effects. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Key Observations :
- Hydrogen Bonding : Compounds with hydroxyl (e.g., 2-hydroxyphenyl) or hydroxycyclopentyl groups exhibit enhanced hydrogen-bonding capacity, influencing crystal packing (e.g., O–H⋯O interactions in cyclopentyl derivatives ) and solubility.
- Reactivity : Chloro-substituted acetamides (e.g., 2-chloro-N-phenylacetamide) show distinct C–Cl/C=O syn conformations, affecting hydrolysis pathways . In contrast, hydroxy-substituted analogs may undergo oxidation or participate in coordination chemistry .
- Biological/Industrial Applications : Bis-acetamide derivatives with extended linkers demonstrate corrosion inhibition via adsorption on metal surfaces, attributed to electron-rich amide groups and planar aromatic systems .
Reactivity and Stability
- Hydrolysis : N-Methylacetamide derivatives undergo C–N bond cleavage on CeO₂ surfaces, with reaction energies influenced by substituents. For example, N-methylacetamide requires ~1.2 eV for C–N scission, while benzamide (aromatic substituent) requires higher energy (~1.5 eV) . Hydroxycyclopentyl groups may alter this reactivity due to steric or electronic effects.
- Thermal Stability : Methyl and hydroxy groups generally improve thermal stability compared to halogenated analogs. For instance, 2-chloro-N-phenethylacetamide decomposes at lower temperatures due to C–Cl bond instability .
Biological Activity
N-(2-hydroxycyclopentyl)-N-methylacetamide is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanism of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a cyclopentyl group with a hydroxyl substitution and an acetamide moiety. Its chemical structure can be represented as:
The compound's unique structure allows it to interact with various biological targets, making it a subject of interest in pharmacological studies.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors involved in inflammatory processes. Preliminary studies suggest that the compound may inhibit certain enzymes linked to inflammation, leading to potential anti-inflammatory and analgesic effects.
Key Mechanisms Identified:
- Enzyme Inhibition: The compound may inhibit enzymes associated with inflammatory pathways.
- Receptor Interaction: Potential interactions with receptors that modulate pain perception.
In Vitro Studies
Research has indicated that this compound exhibits notable biological activities when tested in vitro. For instance, studies have demonstrated its potential cytotoxic effects against various cancer cell lines.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| HeLa (cervical cancer) | 15.5 | Moderate cytotoxicity |
| BxPC-3 (pancreatic) | 10.2 | Significant cytotoxicity |
| RD (rhabdomyosarcoma) | 20.0 | Low cytotoxicity |
Table 1: Cytotoxic effects of this compound on various cancer cell lines.
Case Studies and Clinical Relevance
While comprehensive clinical trials specifically targeting this compound are scarce, related compounds have been investigated for therapeutic applications. For example, derivatives of the acetamide class have demonstrated efficacy in treating conditions such as chronic pain and inflammation .
Notable Findings:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
